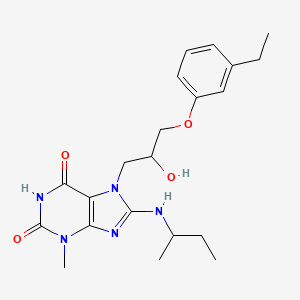

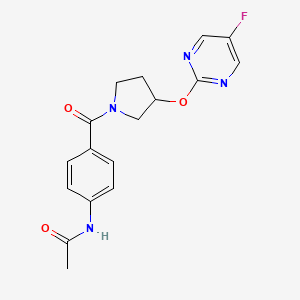

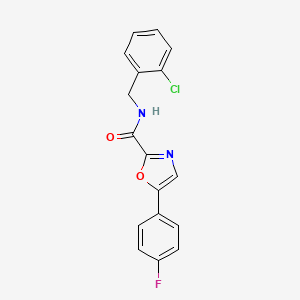

Azepan-1-yl(4-((4-chloro-2-methoxy-5-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Analysis of Azepane Isomers in Designer Drugs : A study identified azepane isomers in unregulated drugs in the Tokyo area, including benzoylindole, which is an azepane isomer of AM-2233. This compound was identified through various chromatography and spectrometry techniques (Nakajima et al., 2012).

Anticancer Activity in Melanoma Cells : Research on a naphthyridine derivative, 3u, revealed that it induces necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells. This suggests potential for melanoma treatment (Kong et al., 2018).

Photolysis of Aryl Azides : A study on the photolysis of aryl azides, including azepines, showed the formation of various substituted 2-methoxy-3H-azepines and other polymeric products. This has implications for chemical synthesis processes (Purvis et al., 1984).

Synthesis and Antiviral Activity : Derivatives of 1-(4-chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxylic acid were synthesized and demonstrated significant antiviral activity against the Flu A H1N1 California/07/2009 virus (Demchenko et al., 2019).

Novel Azepane Derivatives as PKB Inhibitors : Novel azepane derivatives were synthesized and evaluated for inhibition of protein kinase B (PKB-alpha) and protein kinase A (PKA). These derivatives were designed based on molecular modeling studies and showed potential for therapeutic applications (Breitenlechner et al., 2004).

Synthesis of Naphthalene-Ring Containing Diamine : A study focused on the synthesis of a new naphthalene-ring containing diamine and resulting thermally stable polyamides, indicating the compound's potential in polymer science (Mehdipour‐Ataei et al., 2005).

Hydrogen-Bonded Tetramer in Azepines : Research on azepine compounds revealed the formation of a hydrogen-bonded tetramer, providing insights into the molecular structure and interactions of these compounds (Yépes et al., 2013).

Thermolysis of Substituted Aryl Azides : A study on the thermolysis of aryl azides demonstrated the formation of various substituted 3H-azepines, adding to the understanding of azepine chemistry (Ohba et al., 1986).

Propiedades

IUPAC Name |

azepan-1-yl-[4-(4-chloro-2-methoxy-5-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClN4O2/c1-15-12-20(21(31-3)13-19(15)25)28-22-17-9-8-16(2)27-23(17)26-14-18(22)24(30)29-10-6-4-5-7-11-29/h8-9,12-14H,4-7,10-11H2,1-3H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONJCJDPDXSBIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=C(C(=C3)C)Cl)OC)C(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azepan-1-yl(4-((4-chloro-2-methoxy-5-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3-Bromopropoxy)methyl]cyclopropane](/img/structure/B2829856.png)

![3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2829857.png)

![Tert-butyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate](/img/structure/B2829862.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2829868.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2829871.png)